molecular formula C27H25N3O5 B3038226 8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine CAS No. 816463-37-3

8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine

Cat. No.: B3038226
CAS No.: 816463-37-3
M. Wt: 471.5 g/mol
InChI Key: DZXWNUQNMRNACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Benzyloxy)-N-(4-((3-methyloxetan-3-yl)methoxy)-2-nitrophenyl)quinolin-2-amine (CAS 816463-37-3) is a sophisticated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular structure with a molecular formula of C27H25N3O5 and a molecular weight of 471.50 g/mol . Its structure incorporates several pharmacologically relevant motifs, including a quinoline core, a benzyloxy group, and a 3-methyloxetane moiety, which is a valuable scaffold in modern drug design for its potential to influence the physicochemical properties of lead compounds. The specified research applications for this compound are rooted in its role as a key synthetic intermediate. Patent literature indicates that this chemical is a crucial precursor in synthetic routes, particularly in the development of more complex molecules, such as those involving benzimidazole-quinoline hybrids . The synthetic process often involves palladium-catalyzed coupling reactions, highlighting its utility in advanced synthetic methodologies . Researchers value this compound for its use in probing structure-activity relationships (SAR) and for constructing novel chemical entities aimed at various biological targets. For handling and storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Available suppliers typically offer the compound with a purity of 95% or higher, in various pack sizes ranging from 100 mg to 5 g . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(3-methyloxetan-3-yl)methoxy]-2-nitrophenyl]-8-phenylmethoxyquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-27(16-33-17-27)18-35-21-11-12-22(23(14-21)30(31)32)28-25-13-10-20-8-5-9-24(26(20)29-25)34-15-19-6-3-2-4-7-19/h2-14H,15-18H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXWNUQNMRNACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC(=C(C=C2)NC3=NC4=C(C=CC=C4OCC5=CC=CC=C5)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128345
Record name N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816463-37-3
Record name N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=816463-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-[(3-Methyl-3-oxetanyl)methoxy]-2-nitrophenyl]-8-(phenylmethoxy)-2-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine, with the CAS number 816463-37-3, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C27H25N3O5, and it has a molecular weight of 471.5 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzyloxy group and a nitrophenyl moiety. The presence of the methoxy and oxetane groups suggests potential interactions with biological targets, making it an intriguing candidate for further investigation.

PropertyValue
Molecular FormulaC27H25N3O5
Molecular Weight471.5 g/mol
CAS Number816463-37-3
Purity≥95%

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antiproliferative Activity : Studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • DNA Binding : Some analogs demonstrate strong binding affinity to DNA, which can interfere with replication and transcription processes in cancer cells.
  • Antioxidant Properties : Compounds with similar structures have been reported to exhibit antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

A study conducted on related quinoline derivatives highlighted their cytotoxic effects against various cancer cell lines, including leukemia (CCRF-CEM), lung (A549), liver (HepG2), and breast (MCF7) cancer cells. The derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ACCRF-CEM5DNA intercalation
Compound BA54910Apoptosis induction
Compound CHepG28Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the quinoline core and substituents significantly influence the biological activity of these compounds. For instance, introducing electron-withdrawing groups enhances antiproliferative effects.

Case Studies

  • Case Study on Quinoline Derivatives : A research team synthesized a series of quinoline derivatives similar to this compound and evaluated their cytotoxicity against several cancer cell lines. The study found that certain substitutions led to increased potency, particularly those that enhanced DNA binding capabilities.
  • Evaluation of Antioxidant Activity : Another study assessed the antioxidant properties of related compounds using DPPH radical scavenging assays. Results indicated that some derivatives exhibited significant antioxidant activity, which could contribute to their overall therapeutic potential.

Scientific Research Applications

8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine is a complex organic compound featuring a quinoline core, a benzyloxy group, and a nitrophenyl moiety. It has a molecular formula of C27H25N3O5 and a molecular weight of approximately 471.5 g/mol . This compound is noted for its potential biological activities and applications in medicinal chemistry.

Potential Applications
this compound and similar compounds have potential applications in several areas, including:

  • Medicinal Chemistry The compound is significant due to its unique structure and potential biological activities.
  • Interaction Studies Focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of functional groups and the presence of the methyloxetane moiety, which may contribute to distinct biological activities not observed in other similar compounds.

Compound NameStructural FeaturesBiological ActivitySimilarity
8-(Benzyloxy)-2-chloroquinolineBenzyloxy group, chloro substitutionAntimicrobialModerate
7-(Benzyloxy)-4-chloroquinolineBenzyloxy group, chloro substitutionAnticancerHigh
1-[2-[5-[(3-Methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamineComplex ring structure with piperidineAntimicrobialLow
5-Nitroquinoline derivativesNitro group on quinolineAntibacterialModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R-group) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Quinoline-2-amine 8-Benzyloxy; 4-(3-methyloxetan-3-ylmethoxy)-2-nitrophenyl 471.51 >300 (estimated) Oxetane ring enhances polarity and stability
NQ1 () Quinoline-4-amine 6-Benzyloxy-7-methoxy; 3-ethynylphenyl 425.14 222 Ethynyl group introduces π-bond interactions
NQ4 () Quinoline-4-amine 6-Benzyloxy-7-methoxy; 3-bromophenyl 480.00 268 Bromine increases molecular weight and lipophilicity
NQ15 () Quinoline-4-amine 6-Benzyloxy-7-methoxy; 4-ethoxyphenyl 445.16 211 Ethoxy group offers moderate polarity
Compound 7 () Quinoline-4-amine 7-Methoxy-6-((2-methylbenzyl)oxy); 3-chloro-4-fluorophenyl 423.13 Not reported Chloro-fluoro substitution enhances electronegativity

Key Differences and Implications

The 2-nitro group on the aniline ring may act as an electron-withdrawing group, influencing electronic distribution and binding affinity in biological targets, unlike NQ15’s ethoxy group, which is electron-donating .

Synthetic Routes :

  • The target compound employs palladium-catalyzed coupling , enabling selective aryl-amine bond formation, whereas NQ1–NQ6 are synthesized via nucleophilic aromatic substitution in DMF .

Pharmacological Potential: The benzyloxy group in the target compound and NQ1–NQ6 may serve as a protective moiety against metabolic degradation, enhancing bioavailability. However, the oxetane ring in the target compound could further reduce first-pass metabolism compared to NQ4’s bromine or NQ15’s ethoxy group .

Spectroscopic and Analytical Data

  • ¹H NMR : The target compound’s oxetane protons are expected to resonate at δ 3.8–4.5 ppm (methylene groups adjacent to oxygen), distinct from NQ1’s ethynyl proton (δ 3.8 ppm) or NQ4’s bromophenyl signals (δ 7.19–7.68 ppm) .
  • Mass Spectrometry : The molecular ion peak (m/z 471.51) aligns with its molecular formula, differing from NQ1 (m/z 425) and NQ4 (m/z 480) .

Q & A

Q. What are the optimal synthetic routes for 8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of quinoline-2-amine derivatives typically involves condensation reactions between substituted benzaldehydes and amines. For example, in related quinoline syntheses, substituted benzimidazoles are combined with quinoline-3-carbaldehyde derivatives in DMF under reflux, followed by vacuum filtration to isolate the product . For the target compound, key steps include:

  • Benzyloxy Group Introduction: Use benzyl chloride or bromide under basic conditions (e.g., K₂CO₃) to functionalize the quinoline core at the 8-position.
  • Oxetan-3-ylmethoxy Attachment: React 3-methyloxetane-3-methanol with 4-hydroxy-2-nitroaniline via Mitsunobu coupling (using triphenylphosphine and diethyl azodicarboxylate) to install the oxetane-containing side chain.
  • Amine Coupling: Employ Buchwald-Hartwig amination to link the quinoline and nitroaniline moieties, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in toluene at 110°C .
    Critical Factors: Solvent choice (DMF enhances solubility of intermediates ), reaction time (15–30 minutes for condensation ), and purification methods (column chromatography for nitro-containing intermediates) significantly impact yield.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., benzyloxy aromatic protons at δ 7.2–7.5 ppm, oxetane methyl groups at δ 1.2–1.5 ppm) and confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₂₈H₂₅N₃O₅: ~496.18 g/mol) with <2 ppm error .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 minutes) .
  • FT-IR: Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, amine N-H stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. What in vitro models are appropriate for evaluating its biological activity, and how are dose-response relationships established?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.5–128 µg/mL, with ciprofloxacin as a positive control .
  • Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values. A selectivity index (SI = IC₅₀/ MIC) >10 indicates therapeutic potential .
  • Enzyme Inhibition: For kinase or protease targets, use fluorescence-based assays (e.g., ATP-Glo™ for kinase activity) with 10-point dose curves .

Q. How does structural modification (e.g., benzyloxy group substitution) affect its pharmacological profile?

Methodological Answer:

  • Benzyloxy Group Impact: Replace the benzyloxy group with smaller alkoxy groups (e.g., methoxy) to assess steric effects on target binding. Synthesize analogs via nucleophilic aromatic substitution .
  • Oxetane Ring Contribution: Compare pharmacokinetics (e.g., metabolic stability in liver microsomes) of the oxetane-containing derivative versus non-oxetane analogs. Oxetanes often enhance solubility and reduce clearance .
  • SAR Studies: Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to target proteins (e.g., DNA gyrase for antibacterial activity) .

Q. What strategies resolve contradictions in biological data, such as discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability Testing: Incubate the compound with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the oxetane ring) that may explain poor in vivo performance .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free fraction. High binding (>95%) reduces bioavailability, necessitating structural tweaks (e.g., adding polar groups) .
  • Formulation Optimization: Encapsulate in PEGylated liposomes to improve solubility and prolong half-life if poor pharmacokinetics underlie efficacy gaps .

Q. How is computational chemistry applied in optimizing its drug-like properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETlab to predict permeability (LogP <5), solubility (LogS >-4), and CYP inhibition. Adjust substituents (e.g., replace nitro groups with bioisosteres) to mitigate toxicity risks .
  • Free Energy Perturbation (FEP): Simulate binding free energy changes upon structural modifications to prioritize synthetically feasible analogs .
  • QSAR Modeling: Develop 2D-QSAR models using MOE descriptors (e.g., topological polar surface area) to correlate structural features with antibacterial activity .

Q. What are the challenges in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/water (1:1) at 4°C promotes single-crystal formation. Nitro and benzyloxy groups may hinder crystallization; use seeding techniques .
  • Data Collection: Resolve disorder in the oxetane ring using SHELXL refinement with isotropic displacement parameters. High-resolution (<1.0 Å) synchrotron data improves accuracy .
  • Structural Validation: Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to confirm bond lengths and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine
Reactant of Route 2
Reactant of Route 2
8-(Benzyloxy)-N-(4-((3-methyloxetan-3-YL)methoxy)-2-nitrophenyl)quinolin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.